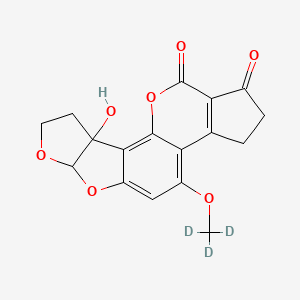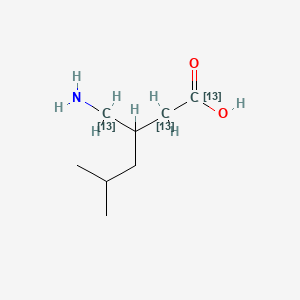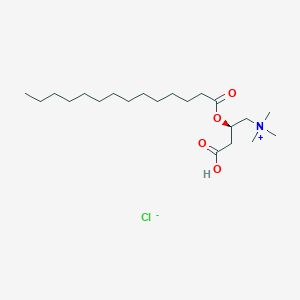
Desmethylcarfentanil sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desmethylcarfentanil sodium salt is a potent synthetic opioid that is structurally similar to fentanyl. It is primarily used in research and forensic applications due to its high potency and specific binding properties. The compound is categorized as a precursor in the synthesis of carfentanil, another highly potent opioid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Desmethylcarfentanil sodium salt can be synthesized through a series of chemical reactions involving the modification of carfentanil. The synthetic route typically involves the reduction of carfentanil to remove the methyl group, resulting in desmethylcarfentanil. This process requires specific reaction conditions, including the use of reducing agents and controlled temperatures .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated systems to ensure precision and consistency. The process includes the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The final product is then converted to its sodium salt form for stability and ease of handling .
Analyse Des Réactions Chimiques
Types of Reactions
Desmethylcarfentanil sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify its chemical structure.
Substitution: This compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetonitrile, pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction can lead to the formation of alcohols or amines .
Applications De Recherche Scientifique
Desmethylcarfentanil sodium salt is widely used in scientific research due to its high potency and specificity. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of opioids.
Biology: Employed in studies to understand opioid receptor interactions and signaling pathways.
Medicine: Investigated for its potential use in pain management and anesthesia, although its high potency limits its clinical application.
Industry: Utilized in the synthesis of other potent opioids and related compounds.
Mécanisme D'action
Desmethylcarfentanil sodium salt exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic and sedative effects. The compound’s high affinity for these receptors makes it extremely potent, even at low concentrations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carfentanil: A highly potent opioid used primarily in veterinary medicine.
Fentanyl: A widely used synthetic opioid for pain management in humans.
Desmethylcarfentanil amide: A structural analog with similar binding properties.
Uniqueness
Desmethylcarfentanil sodium salt is unique due to its specific structural modifications, which result in a higher potency and longer duration of action compared to other similar compounds. Its use as a precursor in the synthesis of carfentanil further highlights its significance in research and industrial applications .
Propriétés
Numéro CAS |
98598-82-4 |
|---|---|
Formule moléculaire |
C23H27N2NaO3 |
Poids moléculaire |
402.46 |
Pureté |
>98% |
Synonymes |
Sodium 1-phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3R,7R)-3-hydroxy-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B1147568.png)










